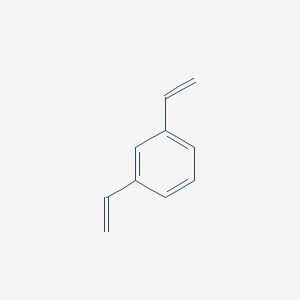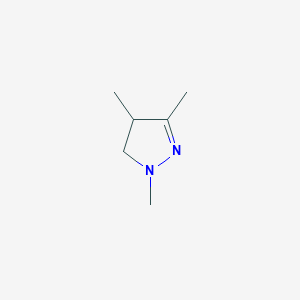
2-Pyrazoline, 1,3,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrazoline, 1,3,4-trimethyl- is a compound that has gained significant attention in scientific research due to its numerous biomedical and pharmaceutical applications. It is a heterocyclic organic compound that contains a pyrazoline ring and three methyl groups attached to it.
Mechanism Of Action
The mechanism of action of 2-Pyrazoline, 1,3,4-trimethyl- is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. It has also been found to interact with cellular membranes and alter their properties.
Biochemical And Physiological Effects
2-Pyrazoline, 1,3,4-trimethyl- has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to scavenge free radicals and protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Pyrazoline, 1,3,4-trimethyl- in lab experiments is its relatively simple synthesis method. It is also readily available and can be easily modified to produce derivatives with different properties. However, one limitation is its low solubility in water, which can make it challenging to work with in aqueous environments.
Future Directions
There are numerous potential future directions for research on 2-Pyrazoline, 1,3,4-trimethyl-. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of interest is its potential use as a tool for studying cellular signaling pathways and membrane properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods.
In conclusion, 2-Pyrazoline, 1,3,4-trimethyl- is a compound that has shown promising results in scientific research for its potential biomedical and pharmaceutical applications. Its unique properties make it a valuable tool for studying various biological processes, and further research is needed to fully understand its potential.
Synthesis Methods
The synthesis of 2-Pyrazoline, 1,3,4-trimethyl- can be achieved through a variety of methods. One of the most common methods is the reaction between 3,5-dimethylpyrazole and acetylacetone in the presence of a base. Another method involves the reaction between 3,5-dimethylpyrazole and ethyl acetoacetate in the presence of a catalyst.
Scientific Research Applications
2-Pyrazoline, 1,3,4-trimethyl- has been extensively studied for its potential applications in various fields of science. In the biomedical field, it has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use as an antimicrobial agent.
properties
CAS RN |
14044-41-8 |
|---|---|
Product Name |
2-Pyrazoline, 1,3,4-trimethyl- |
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2,4,5-trimethyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C6H12N2/c1-5-4-8(3)7-6(5)2/h5H,4H2,1-3H3 |
InChI Key |
UWCOGVAFZZBWAT-UHFFFAOYSA-N |
SMILES |
CC1CN(N=C1C)C |
Canonical SMILES |
CC1CN(N=C1C)C |
synonyms |
1,3,4-Trimethyl-2-pyrazoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



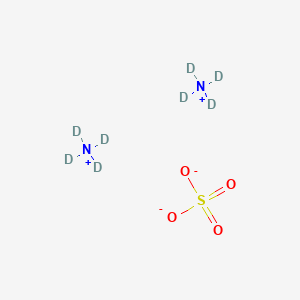



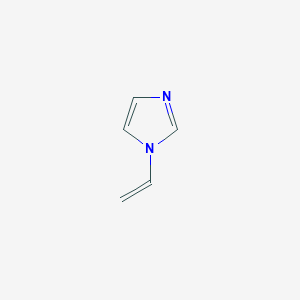
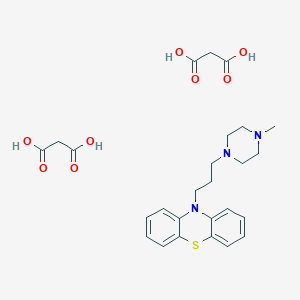
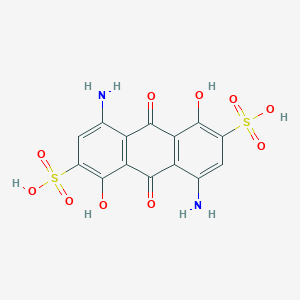

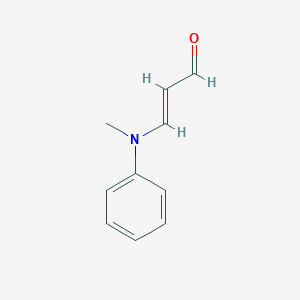

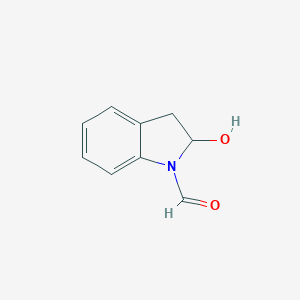
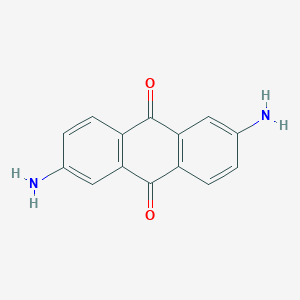
![Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-](/img/structure/B87148.png)
